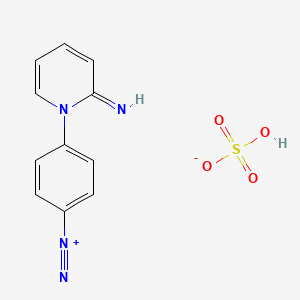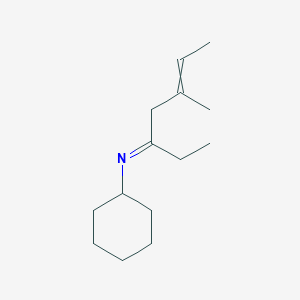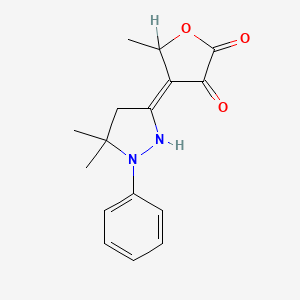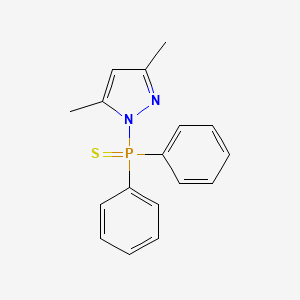![molecular formula C13H7ClF3NO2S B14590436 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene CAS No. 61405-46-7](/img/structure/B14590436.png)
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a nitrophenylsulfanyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution reaction, where a chloro-substituted benzene derivative reacts with a thiol compound containing a nitrophenyl group under basic conditions. The trifluoromethyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethylating agent.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene depends on its interaction with molecular targets. The nitrophenylsulfanyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-[(4-nitrophenyl)sulfanyl]benzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
4-Nitrophenylsulfanylbenzene: Lacks both the chloro and trifluoromethyl groups, leading to reduced reactivity.
2-Chloro-4-(trifluoromethyl)benzene: Lacks the nitrophenylsulfanyl group, affecting its biological activity.
Uniqueness
2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
61405-46-7 |
|---|---|
Molecular Formula |
C13H7ClF3NO2S |
Molecular Weight |
333.71 g/mol |
IUPAC Name |
2-chloro-1-(4-nitrophenyl)sulfanyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H7ClF3NO2S/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H |
InChI Key |
HUAPBFWGDKLHNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
![Acetic acid--4-{[tert-butyl(dimethyl)silyl]oxy}cyclopent-2-en-1-ol (1/1)](/img/structure/B14590376.png)

![1-[(2-Methoxy-6-nitrophenyl)methyl]-2-methylisoquinolin-2-ium iodide](/img/structure/B14590384.png)
![2-(Pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14590391.png)
methanone](/img/structure/B14590420.png)


![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)



